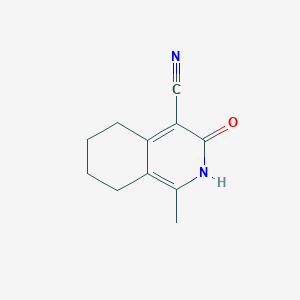

3-Hydroxy-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

Übersicht

Beschreibung

3-Hydroxy-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is a complex organic compound belonging to the tetrahydroisoquinoline family. This compound features a unique structure that includes a hydroxyl group, a methyl group, and a carbonitrile group attached to the tetrahydroisoquinoline core. Tetrahydroisoquinolines are known for their presence in various natural products and synthetic compounds with significant biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile typically involves multi-step organic reactions. One common method includes the Pomeranz–Fritsch–Bobbitt cyclization, which is used to construct the tetrahydroisoquinoline core . This method involves the reaction of benzylamines with halo acetophenones under acidic conditions to form the desired tetrahydroisoquinoline structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

3-Hydroxy-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonitrile group can be reduced to an amine.

Substitution: The hydroxyl and methyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or selenium dioxide can be used as oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for reduction reactions.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted tetrahydroisoquinoline derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research indicates that derivatives of tetrahydroisoquinoline compounds, including 3-hydroxy-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile, exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated that certain tetrahydroisoquinoline derivatives can inhibit the growth of human cervical carcinoma (HeLa) and colorectal adenocarcinoma (HT-29) cells. The mechanism involves the modulation of pathways associated with cell proliferation and apoptosis .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Tetrahydroisoquinolines are known to interact with dopamine receptors and may provide therapeutic benefits in neurodegenerative diseases such as Parkinson's disease. The neuroprotective effects are attributed to their ability to mitigate oxidative stress and prevent neuronal apoptosis .

Multi-component Reactions (MCR)

One efficient synthetic route involves a one-pot three-component reaction combining aromatic aldehydes, malononitrile, and amines. This method allows for the rapid assembly of complex structures while minimizing the formation of by-products .

Chiral Synthesis

Chiral derivatives of tetrahydroisoquinolines can be synthesized using asymmetric synthesis techniques. These methods enhance the biological activity and selectivity of the compounds by producing enantiomerically pure products .

Case Study: Anticancer Activity

A study evaluating the cytotoxic effects of various tetrahydroisoquinoline derivatives found that specific compounds derived from this compound exhibited IC50 values as low as 6.25 nM against cancer cell lines such as CEM (human T-lymphocyte cells) and A2780 (ovarian carcinoma). This suggests a promising avenue for developing new anticancer agents based on this scaffold .

Case Study: Neuroprotection in Parkinson's Disease Models

In preclinical models of Parkinson's disease, compounds related to this compound demonstrated significant neuroprotective effects by reducing dopaminergic neuron loss and improving motor function in treated animals . These findings support further investigation into their potential as therapeutic agents.

Wirkmechanismus

The mechanism of action of 3-Hydroxy-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling and metabolic processes . The compound’s structure allows it to bind to various biological targets, exerting its effects through multiple pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,2,3,4-Tetrahydroisoquinoline: A simpler analog with similar biological activities.

6,7,8,9-Tetrahydrothieno[2,3-c]isoquinoline: A related compound with potential anticancer and antioxidant properties.

Nomifensine: A tetrahydroisoquinoline derivative used as an antidepressant.

Uniqueness

3-Hydroxy-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl, methyl, and carbonitrile groups allow for diverse chemical modifications and interactions with biological targets, making it a valuable compound in research and development.

Biologische Aktivität

3-Hydroxy-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile (THIQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 188.23 g/mol. Its structure features a tetrahydroisoquinoline core with a hydroxyl group and a carbonitrile moiety that contribute to its biological activity.

1. Neuroprotective Effects

Research indicates that THIQ derivatives exhibit neuroprotective properties, particularly in models of neurodegenerative diseases. For instance, studies have shown that certain THIQ compounds can inhibit acetylcholinesterase (AChE) activity, which is crucial in Alzheimer's disease management. The IC50 values for AChE inhibition range from 0.09 μM to 3 μM for various derivatives .

2. Antioxidant Activity

THIQ compounds have demonstrated antioxidant effects through the scavenging of free radicals. This property is vital in protecting neuronal cells from oxidative stress-induced damage. In vitro studies have reported significant reductions in reactive oxygen species (ROS) levels when treated with THIQ derivatives .

3. Inhibition of Enzymatic Activity

THIQ has been shown to inhibit phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in catecholamine synthesis. The inhibition is believed to be due to the compound's ability to interact with the hydrophilic pocket within the enzyme's active site .

The biological activity of THIQ is primarily attributed to its ability to modulate neurotransmitter systems and its interaction with various receptors:

- Dopaminergic Modulation : THIQ compounds may act as positive allosteric modulators at D1 dopamine receptors, enhancing dopaminergic signaling without directly activating the receptor .

- Estrogen Receptor Interaction : Some THIQ derivatives have been identified as selective estrogen receptor modulators (SERMs), indicating potential applications in hormone-related therapies .

Case Study 1: Neuroprotection in Alzheimer’s Disease

In a controlled study involving PC12 cells treated with hydrogen peroxide, THIQ derivatives exhibited significant neuroprotective effects, reducing cell death by up to 70% at higher concentrations compared to untreated controls . The mechanism was linked to the compound's antioxidant properties and its ability to inhibit AChE.

Case Study 2: Antidepressant-Like Effects

A recent animal study assessed the antidepressant-like effects of THIQ in murine models. The results indicated that administration led to a significant decrease in immobility time in the forced swim test, suggesting potential antidepressant properties mediated by serotonergic pathways .

Data Table: Biological Activity Summary

Eigenschaften

IUPAC Name |

1-methyl-3-oxo-5,6,7,8-tetrahydro-2H-isoquinoline-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-7-8-4-2-3-5-9(8)10(6-12)11(14)13-7/h2-5H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UELWLLSJFNZKKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCCCC2=C(C(=O)N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20362596 | |

| Record name | 3-hydroxy-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20362596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17012-30-5 | |

| Record name | 2,3,5,6,7,8-Hexahydro-1-methyl-3-oxo-4-isoquinolinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17012-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-hydroxy-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20362596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.